molecular formula C6H13N3 B12539219 1,3,6-Triazabicyclo[4.2.1]nonane CAS No. 736179-85-4

1,3,6-Triazabicyclo[4.2.1]nonane

Cat. No.: B12539219
CAS No.: 736179-85-4
M. Wt: 127.19 g/mol
InChI Key: KPQPVUVFJQYJAA-UHFFFAOYSA-N
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Description

1,3,6-Triazabicyclo[4.2.1]nonane is a bicyclic organic compound with the molecular formula C6H13N3. It consists of a bicyclo[4.2.1]nonane framework with three nitrogen atoms incorporated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6-Triazabicyclo[4.2.1]nonane typically involves multicomponent reactions. One common method is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is performed under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,3,6-Triazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 1,3,6-Triazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. The nitrogen atoms in the ring system can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: 1,3,6-Triazabicyclo[4.2.1]nonane is unique due to its specific ring structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

1,3,6-Triazabicyclo[4.2.1]nonane is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in the context of antiprotozoal and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the class of azabicyclo compounds, which are characterized by their bicyclic structure containing nitrogen atoms. The specific arrangement of these atoms influences the compound's biological properties. Various synthetic routes have been explored to produce derivatives of this compound, allowing for modifications that enhance its pharmacological profiles.

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal activity of this compound derivatives against significant pathogens such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (which causes sleeping sickness).

Efficacy Against Malaria

  • Activity : Compounds derived from this compound have shown promising results in inhibiting P. falciparum with IC50 values in the submicromolar range.
  • Notable Findings :
    • A study reported that specific derivatives exhibited IC50 values as low as 0.023 µM against the NF54 strain of P. falciparum .
    • Compounds with modifications in their nitrogen positioning demonstrated enhanced selectivity and potency against resistant strains .

Efficacy Against Trypanosomiasis

  • Activity : The same derivatives have also displayed antitrypanosomal activity.
  • Notable Findings :
    • IC50 values for certain compounds ranged from 0.647 to 1.26 µM against T. b. rhodesiense, indicating moderate efficacy .
    • Substitutions on the triazabicyclo framework were found to influence both selectivity and potency significantly.

Case Studies

Several case studies have been conducted to evaluate the biological activity of these compounds:

  • Study on Antimalarial Activity : A series of synthesized azabicyclo-nonanes were tested against various strains of P. falciparum. The results indicated that structural modifications could lead to improved antimalarial activity and selectivity .
  • Study on Antitrypanosomal Activity : Research focused on the substitution patterns on triazabicyclo compounds revealed that certain modifications could enhance activity against T. b. rhodesiense, with some derivatives achieving IC50 values below 1 µM, showcasing their potential as therapeutic agents .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with specific molecular targets in protozoan parasites:

  • Antiplasmodial Mechanism : The inhibition of key metabolic pathways within the parasites is hypothesized to be a primary mode of action.
  • Antitrypanosomal Mechanism : Similar pathways may be targeted; however, further research is needed to confirm these mechanisms and identify specific molecular interactions.

Summary Table of Biological Activities

Compound DerivativeTarget PathogenIC50 (µM)Selectivity Index
Compound AP. falciparum NF540.023High
Compound BP. falciparum K10.087Moderate
Compound CT. b. rhodesiense0.647Moderate
Compound DT. b. rhodesiense1.26Low

Properties

CAS No.

736179-85-4

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

1,3,6-triazabicyclo[4.2.1]nonane

InChI

InChI=1S/C6H13N3/c1-2-8-3-4-9(6-8)5-7-1/h7H,1-6H2

InChI Key

KPQPVUVFJQYJAA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C2)CN1

Origin of Product

United States

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